
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPN is a member of the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Mechanism of Action
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide activates PPARs by binding to their ligand-binding domains, which results in the recruitment of co-activators and the subsequent regulation of gene expression. The activation of PPARs leads to the upregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. This compound has been shown to selectively activate PPAR-alpha, which plays a crucial role in lipid metabolism, and PPAR-delta, which plays a crucial role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in its pure form. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experiments. Moreover, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide. One potential direction is the development of this compound analogs with improved solubility and selectivity. Moreover, the study of the effects of this compound on different cell types and in different disease models can provide further insights into its therapeutic potential. Additionally, the combination of this compound with other drugs can be explored as a potential treatment option for various diseases. Finally, the study of the long-term effects of this compound on various physiological processes can provide further information on its safety and efficacy.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. This compound has been shown to activate PPARs, which are transcription factors that regulate gene expression. PPARs play a crucial role in lipid and glucose metabolism, inflammation, and cell differentiation. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. Moreover, this compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXBSKLYYGDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3979672.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)butanamide](/img/structure/B3979687.png)
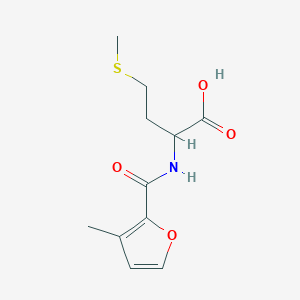
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)
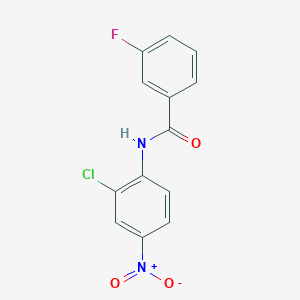

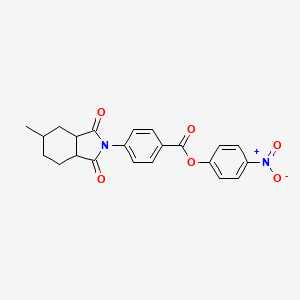
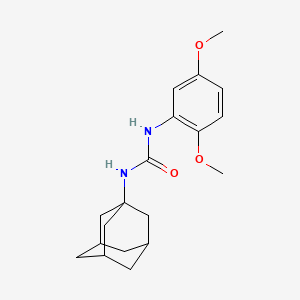
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)
![4-{5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979742.png)
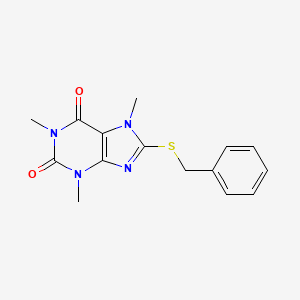
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)
